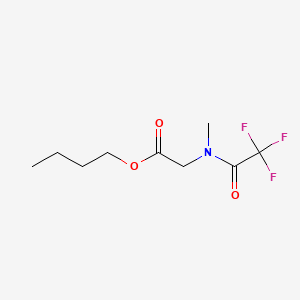
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains acetonitrile and dimethylaminoethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- typically involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water under reflux conditions . The reaction is stirred for about 2 hours, after which the methanol is evaporated, and the product is washed with water to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the dimethylaminoethyl groups, which can participate in nucleophilic or electrophilic reactions. These interactions can lead to the formation of new bonds or the modification of existing ones, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthylacetonitrile: A simpler derivative of naphthalene with a single acetonitrile group.
1-NAPHTHALENEACETONITRILE, alpha-(2-(DIMETHYLAMINO)ETHYL)-: A related compound with a similar structure but fewer dimethylaminoethyl groups.
Uniqueness
1-NAPHTHALENEACETONITRILE, alpha,alpha-BIS(2-(DIMETHYLAMINO)ETHYL)- is unique due to the presence of two dimethylaminoethyl groups, which enhance its reactivity and potential applications. This structural feature distinguishes it from other naphthalene derivatives and contributes to its versatility in various chemical reactions and applications.
Propriétés
Numéro CAS |
2810-20-0 |
|---|---|
Formule moléculaire |
C20H27N3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-(dimethylamino)-2-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C20H27N3/c1-22(2)14-12-20(16-21,13-15-23(3)4)19-11-7-9-17-8-5-6-10-18(17)19/h5-11H,12-15H2,1-4H3 |
Clé InChI |
XWPNRSURJHKLRM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)
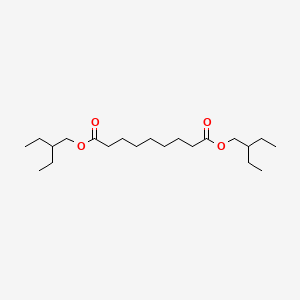
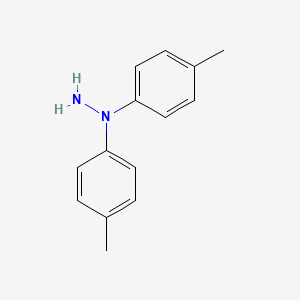
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)

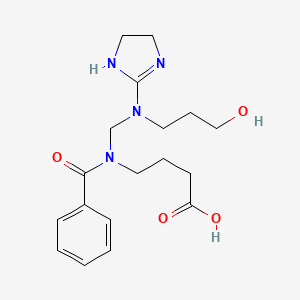

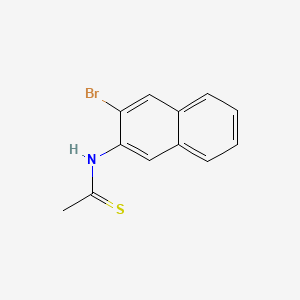

![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
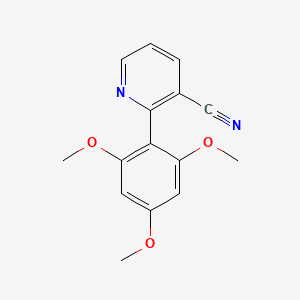
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)
